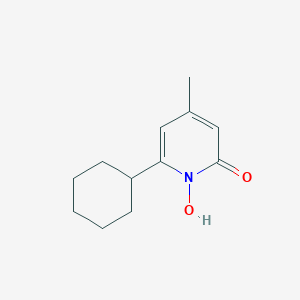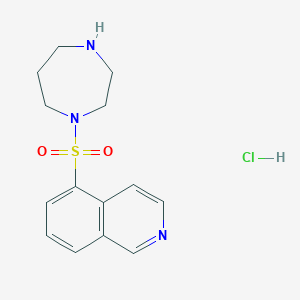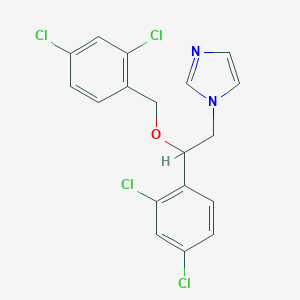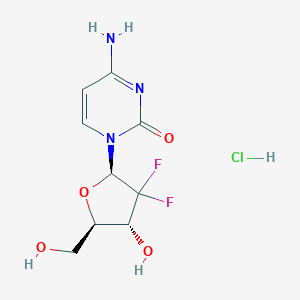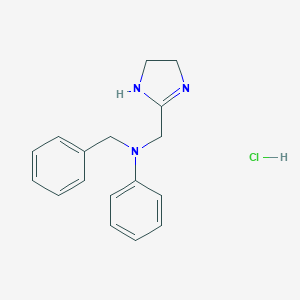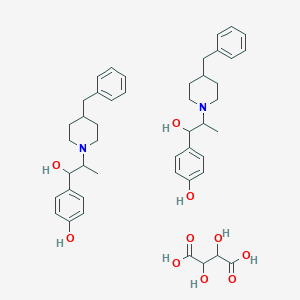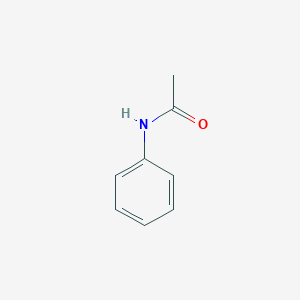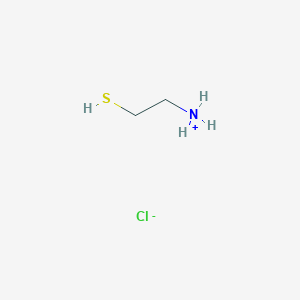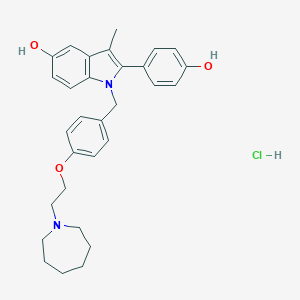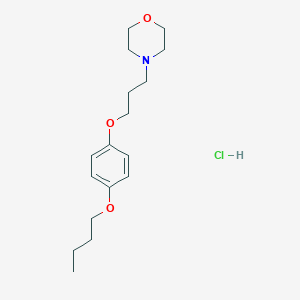
普莫克辛盐酸盐
描述
普拉莫新盐酸盐是一种局部麻醉剂和止痒剂,于 1953 年在雅培实验室被发现。它被广泛用于缓解由晒伤、昆虫叮咬、毒藤、以及轻微的割伤和擦伤等引起的疼痛和瘙痒。该化合物以其低毒性和对粘膜的最小刺激性而闻名。
科学研究应用
普拉莫新盐酸盐在科学研究中有着广泛的应用:
化学: 用作局部麻醉剂研究中的模型化合物。
生物学: 研究其对神经元膜和离子通道的影响。
医学: 广泛用于局部制剂,用于止痛和止痒。
工业: 被纳入非处方产品,如止痒霜、痔疮制剂和局部抗生素 .
作用机制
普拉莫新盐酸盐通过抑制神经元上的电压门控钠通道起作用。这种抑制降低了钠离子进入细胞的通透性,稳定了神经元膜,并阻止了神经冲动的启动和传导。 因此,该化合物有效地阻断了疼痛和瘙痒的感觉 .
生化分析
Biochemical Properties
Pramoxine hydrochloride works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation . It reversibly binds and inhibits voltage-gated sodium channels on neurons, decreasing sodium permeability into the cell . This stabilizes the membrane and prevents ionic fluctuations needed for depolarization, stopping any action potential propagation .
Cellular Effects
The primary cellular effect of Pramoxine hydrochloride is the inhibition of action potential propagation in neurons . By decreasing the permeability of neuronal membranes to sodium ions, it blocks both the initiation and conduction of nerve impulses . This leads to a decrease in sensation, providing relief from pain and itching .
Molecular Mechanism
The molecular mechanism of Pramoxine hydrochloride involves its interaction with voltage-gated sodium channels on neurons . It reversibly binds to these channels, inhibiting their function and decreasing sodium permeability into the cell . This prevents the ionic fluctuations necessary for neuron membrane depolarization and the propagation of action potentials .
Temporal Effects in Laboratory Settings
Its effects are known to be rapid, providing temporary relief from pain and itching .
Dosage Effects in Animal Models
Pramoxine hydrochloride is commonly used in veterinary medicine to provide temporary relief from scratching and flaking associated with seborrheic dermatitis and other skin disorders
Subcellular Localization
Given its mechanism of action, it is likely to localize at the cell membrane where it interacts with voltage-gated sodium channels .
准备方法
合成路线和反应条件
普拉莫新盐酸盐的制备涉及几个关键步骤:
醚化: 在碱性条件下,对苯二酚与 1-溴丁烷反应生成 4-丁氧基苯酚。
烷基化: 然后,4-丁氧基苯酚与 3-氯丙基吗啉反应生成普拉莫新。
成盐: 最后一步涉及通过与盐酸反应将普拉莫新转化为其盐酸盐。
工业生产方法
普拉莫新盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程包括:
对氯苯酚与溴化正丁烷的反应: 该反应在碱性条件下进行,生成 4-正丁氧基氯苯。
吗啉与 3-溴丙醇的反应: 该步骤也在碱性条件下进行,生成 N-(3-羟丙基)吗啉。
最终反应和纯化: 4-正丁氧基氯苯和 N-(3-羟丙基)吗啉在碱性条件下反应,然后进行提取、洗涤、干燥和成盐,以获得高纯度且杂质更少的普拉莫新盐酸盐
化学反应分析
反应类型
普拉莫新盐酸盐会发生各种化学反应,包括:
取代反应: 由于吗啉环的存在,该化合物可以参与亲核取代反应。
水解: 普拉莫新盐酸盐在酸性或碱性条件下会发生水解。
常用试剂和条件
碱性条件: 用于中间体的合成。
盐酸: 用于成盐步骤,生成普拉莫新盐酸盐。
主要产物
4-丁氧基苯酚: 普拉莫新合成的中间体。
N-(3-羟丙基)吗啉: 合成过程中的另一个中间体。
相似化合物的比较
普拉莫新盐酸盐通常与其他局部麻醉剂进行比较,例如:
利多卡因: 另一种广泛使用的局部麻醉剂,具有类似的作用机制,但化学结构不同。
苯佐卡因: 以其在局部止痛中的应用而闻名,但引起过敏反应的可能性更高。
丁卡因: 一种强效的局部麻醉剂,用于更具侵入性的手术。
属性
IUPAC Name |
4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCBXBCPLUFJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
140-65-8 (Parent) | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047777 | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |
| Record name | SID855556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/ | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
637-58-1 | |
| Record name | Pramoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pramocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
181-183 °C | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




